molecular formula C5H7N3O2S2 B1609557 Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate CAS No. 72836-12-5

Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate

Cat. No.: B1609557
CAS No.: 72836-12-5
M. Wt: 205.3 g/mol
InChI Key: ASSFIPIQXCHMOD-UHFFFAOYSA-N
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Description

Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate is a chemical compound with the molecular formula C5H7N3O2S2 It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate can be synthesized through several methods. One common approach involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate involves its interaction with various molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound is believed to inhibit key signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-mercapto-1,3,4-thiadiazole: Similar in structure but lacks the ester group.

    5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a methyl group instead of an amino group.

    1,3,4-Thiadiazole-2-thiol: Lacks both the amino and ester groups.

Uniqueness

Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate is unique due to the presence of both an amino group and an ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S2/c1-10-3(9)2-11-5-8-7-4(6)12-5/h2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSFIPIQXCHMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428931
Record name Methyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72836-12-5
Record name Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72836-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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